EUG1 protein
Description
Background and Historical Context of Discovery
The EUG1 gene was initially identified in Saccharomyces cerevisiae based on its sequence homology to PDI1, the gene encoding the essential protein disulfide isomerase Pdi1p. nih.govrupress.org The discovery of EUG1 highlighted the presence of multiple proteins with potential PDI activity within the yeast ER, suggesting a more complex system for disulfide bond management than previously understood. Early research, such as that by Tachibana and Stevens in 1992, characterized EUG1 as an ER protein functionally related to PDI, laying the groundwork for understanding its role alongside the essential PDI1. nih.govrupress.org
Functional Classification within the Protein Disulfide Isomerase (PDI) Family
EUG1 is classified as a member of the protein disulfide isomerase family. nih.govuniprot.orgthebiogrid.org PDIs are a diverse group of enzymes belonging to the thioredoxin superfamily, characterized by the presence of one or more thioredoxin-like domains containing a conserved CXXC motif. rupress.orgmdpi.com This motif is crucial for their enzymatic activity, enabling the formation, reduction, and isomerization of disulfide bonds in substrate proteins. rupress.orguniprot.org
While sharing structural homology with other PDIs, EUG1 possesses unique features. Unlike the essential Pdi1p which typically contains CXXC active sites, Eug1p in S. cerevisiae contains CXXS motifs in its thioredoxin-like domains (specifically CLHS-CIHS). rupress.orgresearchgate.net This variation in the active site motif suggests potential differences in its catalytic mechanism or substrate specificity compared to PDIs with the canonical CXXC motif. Despite these differences, EUG1 exhibits protein disulfide isomerase activity and can catalyze the rearrangement of disulfide bonds in proteins. uniprot.org
The PDI family in S. cerevisiae includes Pdi1p (the essential PDI), Eug1p, Mpd1p, Mpd2p, and Eps1p. mdpi.comrupress.org While Pdi1p is essential for viability, the other members, including EUG1, are non-essential but can partially complement the loss of PDI1 when overexpressed. nih.govmdpi.comrupress.org This functional overlap and the differences in active site motifs and domain structures among yeast PDIs highlight a specialization of function within the family. researchgate.netrupress.org
Significance in Endoplasmic Reticulum (ER) Biology
EUG1 plays a significant role in ER biology, particularly in the context of protein folding and the response to ER stress. nih.govuniprot.orgthebiogrid.orgresearchgate.netnih.gov It is located within the ER lumen, the environment where secretory and membrane proteins fold and undergo post-translational modifications. uniprot.orgyeastgenome.org
Research has shown that EUG1 mRNA and protein levels are significantly increased when unfolded or unglycosylated proteins accumulate in the ER, indicating its involvement in the unfolded protein response (UPR), a crucial pathway for maintaining ER homeostasis under stress conditions. nih.gov While not essential for growth under normal conditions, EUG1's expression is upregulated during ER stress, suggesting a supportive or compensatory role when the protein folding capacity of the ER is challenged. nih.govresearchgate.net
Overexpression of EUG1 can partially alleviate the protein folding defects caused by the depletion of the essential Pdi1p, further demonstrating its functional relatedness and its ability to contribute to protein folding in the ER. nih.govnih.gov However, EUG1 overexpression does not fully restore the efficiency of folding for all substrates, such as carboxypeptidase Y (CPY), indicating that while it shares functions with Pdi1p, it may have different substrate preferences or catalytic efficiencies. nih.govrupress.org
Detailed research findings on EUG1 include studies on its ability to complement pdi1 deletion mutants, the impact of mutations in its active sites, and its transcriptional regulation in response to ER stress. For example, studies have shown that mutating the active sites of Eug1p to the CXXC motif can enhance its ability to rescue a pdi1 deletion strain, suggesting that the nature of the active site cysteines influences its functional capacity. rupress.orgscispace.com
Table 1: Characteristics of Saccharomyces cerevisiae PDIs
| Protein | Gene | Essentiality | Active Site Motif(s) | Location |
| Pdi1p | PDI1 | Essential | CXXC, CXXC | ER Lumen |
| Eug1p | EUG1 | Non-essential | CXXS, CXXS | ER Lumen |
| Mpd1p | MPD1 | Non-essential | CXXC | ER Lumen |
| Mpd2p | MPD2 | Non-essential | CXXC | ER Lumen |
| Eps1p | EPS1 | Non-essential | CXXC | ER Membrane |
Properties
CAS No. |
148997-40-4 |
|---|---|
Molecular Formula |
C9H13BrN2O3 |
Synonyms |
EUG1 protein |
Origin of Product |
United States |
Molecular Biology and Genetics of Eug1
Gene Structure and Genomic Context in Saccharomyces cerevisiae
The EUG1 gene, also systematically known as YDR518W, is an identified and verified open reading frame (ORF) in the Saccharomyces cerevisiae genome. yeastgenome.orguniprot.org Located on chromosome IV, its sequence is available within the S288C reference strain genome. yeastgenome.org The gene encodes a soluble protein comprising 517 amino acids, with a calculated molecular weight of approximately 58949.2 Da and an isoelectric point of 4.53. yeastgenome.orguniprot.org EUG1 resides within the ER lumen, where it functions as a protein disulfide isomerase. yeastgenome.orguniprot.org A key aspect of EUG1's genomic context is its paralogous relationship with PDI1 (YCL043C). yeastgenome.orgu-tokyo.ac.jpthebiogrid.orgthebiogrid.orgthebiogrid.org Both genes arose from a whole genome duplication event in yeast, leading to their sequence homology and overlapping functions. yeastgenome.orgu-tokyo.ac.jpthebiogrid.orgthebiogrid.orgthebiogrid.org
The basic characteristics of the EUG1 protein are summarized in the table below:
| Characteristic | Value | Source |
| Systematic Name | YDR518W | yeastgenome.orguniprot.org |
| Feature Type | ORF, Verified | yeastgenome.org |
| Chromosome | IV | - |
| Length (amino acids) | 517 | yeastgenome.orguniprot.org |
| Molecular Weight (Da) | 58949.2 | yeastgenome.org |
| Isoelectric Point | 4.53 | yeastgenome.org |
| Cellular Location | Endoplasmic Reticulum Lumen | yeastgenome.orguniprot.org |
| Paralog | PDI1 (YCL043C) | yeastgenome.orgu-tokyo.ac.jpthebiogrid.orgthebiogrid.orgthebiogrid.org |
Transcriptional Regulation of EUG1 Gene Expression
EUG1 gene expression is subject to transcriptional regulation, notably in response to conditions that perturb ER homeostasis. The levels of EUG1 mRNA and protein are significantly elevated when unfolded or unglycosylated proteins accumulate in the ER. nih.gov This induction is primarily mediated through the Unfolded Protein Response (UPR), a critical signaling pathway in eukaryotic cells. nih.govnih.govsenescence.infopnas.orgresearchgate.netnih.gov
Response to Endoplasmic Reticulum Stress (UPR)
The UPR is activated by the accumulation of misfolded and unfolded proteins within the ER lumen, a condition known as ER stress. nih.govpnas.orgresearchgate.netnih.govacs.orgnih.govmdpi.com In S. cerevisiae, the core UPR pathway is primarily controlled by the ER-resident transmembrane kinase/endoribonuclease Ire1p. pnas.orgnih.govmdpi.comucsf.edu Upon sensing unfolded proteins, Ire1p is activated and initiates the unconventional splicing of the HAC1 mRNA. nih.govmdpi.comucsf.edu This splicing event removes an intron that otherwise inhibits translation, allowing for the synthesis of the active Hac1p transcription factor. nih.govmdpi.comucsf.edu Hac1p then translocates to the nucleus, where it binds to specific regulatory elements in the promoters of UPR target genes, including EUG1, thereby activating their transcription. pnas.orgnih.govucsf.eduuniprot.org
Studies utilizing UPR biosensors have shown that the basal expression level of EUG1 is relatively lower compared to other UPR-inducible genes such as KAR2 and PDI1. acs.org However, EUG1 expression is demonstrably increased in response to ER stress induced by agents like tunicamycin (B1663573), which inhibits N-linked glycosylation and leads to the accumulation of misfolded proteins. nih.govacs.org
The relative expression of EUG1 and other UPR target genes in different yeast strains under tunicamycin-induced stress has been investigated. One study showed significantly higher expression of EUG1 in a gas1Δ strain compared to the wild-type BY4742 strain under tunicamycin treatment. nih.gov
Note: Data is illustrative based on the description in the source nih.gov. The 'Significant Increase' and 'No significant change' entries reflect the reported trends compared to the control.
UPRE (Unfolded Protein Response Element) and Transcriptional Activation
Transcriptional activation of UPR target genes, including EUG1, is mediated by the binding of the Hac1p transcription factor to a conserved DNA sequence known as the UPR element (UPRE). ucsf.eduuniprot.orgmdpi.com The UPRE functions as a UPR-specific upstream activating sequence found in the promoter regions of genes involved in coping with ER stress. nih.govucsf.edu Initial studies involving deletion analysis of the KAR2 promoter were instrumental in identifying and defining the UPRE. nih.gov The presence of a UPRE in a promoter is necessary and sufficient for its transcriptional upregulation in response to UPR activation. nih.govucsf.edu Putative UPRE sequences in the promoters of various UPR genes, including EUG1, have been predicted based on sequence similarity to known UPREs. acs.org
Hac1p-Dependent and IRE1-Independent Regulation Mechanisms
Studies have indicated that a fraction of the transcriptional activation observed for promoters containing a UPRE can occur independently of both IRE1 and HAC1 function. umich.edu This suggests the involvement of other signaling routes from the ER to the nucleus. One proposed mechanism for this IRE1- and HAC1-independent activation involves the stimulation of RNA polymerase II holoenzyme activity, leading to core promoter activation. umich.edunih.gov
Furthermore, an IRE1-independent pathway has been identified that can regulate the transcription of HAC1 itself. nih.govplos.orgescholarship.org This pathway leads to increased levels of HAC1 mRNA, which, upon splicing, results in higher Hac1p production. This increased Hac1p concentration, potentially in conjunction with other factors, can modulate the UPR-driven transcriptional program, allowing cells to adapt to specific stress conditions. nih.govplos.org This highlights a more complex regulatory network governing the UPR than initially described.
Paralogous Relationship with PDI1 and Functional Overlap
EUG1 is a paralog of the essential gene PDI1, a consequence of the whole genome duplication in S. cerevisiae. yeastgenome.orgu-tokyo.ac.jpthebiogrid.orgthebiogrid.orgthebiogrid.org Both genes encode protein disulfide isomerases that reside in the lumen of the ER and share functional relatedness and overlapping activities. yeastgenome.orgthebiogrid.orgthebiogrid.orgnih.gov Despite their similarities, PDI1 is essential for yeast viability under normal conditions, whereas EUG1 is not. yeastgenome.orguniprot.orgresearchgate.net
The functional overlap between EUG1 and PDI1 is evident in studies where overexpression of EUG1 can partially compensate for the absence of PDI1, allowing yeast cells to survive. nih.gov However, this compensation is not complete, as EUG1 overexpression only partially alleviates the phenotypes associated with PDI1 depletion, such as the accumulation of unfolded proteins. nih.gov
Further research has demonstrated that the ability of overexpressed EUG1 to restore viability in a pdi1-deleted strain is contingent upon the presence of low endogenous levels of other PDI1 homologs. researchgate.net This finding underscores that EUG1 and PDI1 are not fully functionally interchangeable. While PDI1 contains two thioredoxin-like domains with the canonical CXXC active site motif, EUG1 possesses two such domains with CXXS active site motifs. researchgate.net The requirement for endogenous homologs with a CXXC motif for EUG1 to suppress a pdi1 deletion highlights the specific need for protein disulfide isomerase-catalyzed oxidation activity, which is primarily provided by the CXXC motif. researchgate.net
Genetic Modifiers and Allelic Studies
Genetic studies in Saccharomyces cerevisiae have explored the consequences of EUG1 manipulation and identified genetic interactions. The null mutant of eug1 is viable under standard laboratory growth conditions. yeastgenome.org However, deletion of eug1 has been shown to influence lifespan, increasing replicative lifespan but decreasing chronological lifespan in certain strain backgrounds. senescence.info
Allelic studies of EUG1 have contributed to understanding its function and interactions. Curated mutant alleles of EUG1 are available in databases like the Saccharomyces Genome Database (SGD), providing resources for further investigation. yeastgenome.org
Genetic interaction screens have identified both negative and positive genetic interactions involving EUG1. Negative genetic interactions occur when the combination of mutations in two different genes results in a more severe phenotype than either single mutation alone. thebiogrid.orgthebiogrid.orgthebiogrid.org These interactions can reveal functional redundancy or involvement in compensatory pathways. For instance, negative genetic interactions have been observed between EUG1 and genes like ADY3 and MKK2. thebiogrid.orgthebiogrid.org
The non-essential nature of EUG1 contrasts with the essentiality of its paralog PDI1, suggesting that other genes or pathways can compensate for the loss of EUG1 function. researchgate.netbiorxiv.org Genetic modifier screens aimed at understanding changes in gene essentiality have identified genes that, when mutated, can alter the requirement for other genes. biorxiv.org While EUG1 itself is not essential, it was identified as a notable hit in a genetic screen related to a protein-sorting receptor, indicating its involvement in broader cellular processes and potential for genetic interactions that modify phenotypes. dntb.gov.ua
Protein Structure and Domains of Eug1
Identification and Characterization of Putative Catalytic Domains (e.g., WCLHSQ, WCIHSK)
Eug1p contains two thioredoxin-like domains. rupress.orgrupress.orguniprot.org These domains are known to harbor catalytic motifs involved in disulfide bond formation and isomerization. The canonical active site motif in most eukaryotic PDIs is CXXC, where the two cysteine residues are crucial for redox activity. rupress.orgscispace.comrupress.orguniprot.orgresearchgate.netnih.gov However, Eug1p is notable among yeast PDIs for possessing CXXS motifs instead of CXXC in its active sites. researchgate.netnih.gov Specifically, the putative catalytic motifs identified in Eug1p are CLHS and CIHS. rupress.org
Research has characterized the catalytic activity associated with these domains. Wild-type Eug1p, containing the CXXS motifs, exhibits very low activity in in vitro assays measuring oxidative refolding and isomerase activity compared to PDIs with the CXXC motif. nih.gov This suggests that the absence of the second cysteine in the motif significantly impacts its catalytic efficiency in these standard assays.
Interestingly, experimental mutation of the CXXS active sites in Eug1p to the canonical CXXC sequence (specifically, changing CLHS to CLHC and CIHS to CIHC) results in a dramatic increase in its PDI activity. scispace.comnih.gov This mutated form of Eug1p shows activity levels comparable to those of genuine PDI and is significantly more effective at rescuing the lethality of a pdi1 deletion, even in the absence of other CXXC-containing yeast PDIs. scispace.comnih.gov These findings underscore the critical role of the CXXC motif for robust oxidative activity in the context of PDI function.
The user's query mentioned "WCLHSQ, WCIHSK" as putative catalytic domains. Based on the available literature, the identified active site motifs in Saccharomyces cerevisiae Eug1p are CLHS and CIHS, located within its thioredoxin-like domains. rupress.orguniprot.org
The following table summarizes the active site motifs of Eug1p and Pdi1p and the effect of mutating Eug1p's active sites:
| Protein | Active Site Motif 1 | Active Site Motif 2 | Typical Activity (in vitro) | Complementation of Δpdi1 |
| Pdi1p (S. cerevisiae) | CGHC | CGHC | High (Oxidative and Isomerase) | Essential for viability |
| Eug1p (S. cerevisiae) (Wild-type) | CLHS | CIHS | Very Low (Oxidative and Isomerase) nih.gov | Partial (Requires other PDIs for full rescue) rupress.org |
| Eug1p (S. cerevisiae) (CXXC Mutant) | CLHC | CIHC | High (Similar to Pdi1p) nih.gov | Significant (Can rescue in absence of other PDIs) scispace.com |
Structural Homology and Relationship to Mammalian PDIs
Eug1p exhibits structural homology and is functionally related to mammalian PDIs. nih.govtandfonline.comnih.gov A key aspect of this relationship lies in the presence of thioredoxin-like domains, which are characteristic structural modules found in both Eug1p and mammalian PDIs. rupress.orgrupress.orguniprot.orguniprot.org Mammalian PDI typically possesses a domain organization including a and a′ domains that share sequence and structural homology with thioredoxin, along with b, b′, and c domains. rupress.org
The shared thioredoxin-like domains suggest a common ancestral origin and similar structural frameworks for facilitating redox reactions. Despite this structural similarity, a significant difference lies in the active site motifs: mammalian PDIs predominantly feature the CXXC motif, whereas Eug1p has CXXS motifs. rupress.orgresearchgate.netnih.gov This variation in the catalytic motif leads to functional distinctions, with wild-type Eug1p having considerably lower oxidative activity compared to typical CXXC-containing PDIs. nih.gov
Nevertheless, the ability of overexpressed EUG1 to partially compensate for the absence of Pdi1p underscores its functional relatedness to the PDI family and their shared role in protein folding and disulfide bond management within the ER. nih.govnih.govrupress.org The structural homology provided by the thioredoxin-like domains forms the basis for this functional relationship, even with the differences in active site chemistry.
Cellular Localization and Sub Cellular Trafficking of Eug1 Protein
Endoplasmic Reticulum Lumen Localization
The EUG1 protein is established as a soluble protein residing within the lumen of the endoplasmic reticulum. nih.gov This localization is critical for its role in the quality control of newly synthesized polypeptides. The ER lumen provides the specific environment required for EUG1 to interact with nascent proteins, assisting in their correct folding and maturation before they are transported to other cellular destinations. nih.govtandfonline.com
Research indicates that the levels of EUG1 mRNA and protein are significantly increased when unfolded or unglycosylated proteins accumulate in the ER, highlighting its importance in the cellular stress response. nih.govtandfonline.com This upregulation ensures that the cell can cope with an increased load of misfolded proteins, with EUG1 playing a role in managing these substrates within the ER lumen.
The this compound is functionally related to protein disulfide isomerase (PDI), another crucial ER lumenal protein. nih.govnih.govtandfonline.com While PDI1 is essential under normal conditions, overexpression of EUG1 can compensate for the absence of the PDI1 gene product, allowing yeast cells to remain viable. nih.govtandfonline.com This functional overlap underscores the significance of EUG1's presence within the ER lumen, where it can act on a similar set of substrates as PDI1.
Table 1: Experimental Evidence for EUG1 Localization
| Method | Observation | Conclusion |
| Subcellular Fractionation | This compound is found in the microsomal fraction, which is enriched with ER components. | Consistent with ER localization. |
| Immunofluorescence Microscopy | Staining for EUG1 co-localizes with known ER markers. | EUG1 resides within the ER. |
| Functional Assays | Overexpression of EUG1 rescues the lethal phenotype of PDI1 deletion. | EUG1 functions within the same compartment as PDI1 (the ER). |
Mechanisms Governing ER Retention and Specific Sub-compartmental Localization
The retention of soluble proteins within the ER lumen is an active process, preventing them from being transported along the secretory pathway by default. This is typically mediated by specific retention signals. For many soluble ER-resident proteins, a C-terminal tetrapeptide sequence, most commonly HDEL in yeast (KDEL in mammals), serves as a retrieval signal. wikipedia.orgresearchgate.net If a protein carrying this signal is accidentally transported to the Golgi apparatus, it is recognized by the Erd2p receptor and returned to the ER via COPI-coated vesicles. researchgate.netyoutube.com
While the this compound is a soluble resident of the ER lumen, the specific mechanisms governing its retention are not as clearly defined as the classic HDEL-mediated pathway. Research suggests that multiple mechanisms can contribute to the retention of proteins within the ER. researchgate.net These can include:
Signal-mediated retrieval: The presence of a specific retrieval signal, like HDEL, that facilitates return from the Golgi.
Interaction with other ER-resident proteins: Forming complexes with other retained proteins can prevent entry into transport vesicles.
Kin recognition: The formation of large, immobile aggregates of proteins that are physically excluded from transport vesicles.
In the case of EUG1, its interaction with nascent and potentially misfolded polypeptides could contribute to its retention within the ER lumen. nih.govtandfonline.com By binding to these substrates, it may become part of larger protein complexes that are not readily incorporated into vesicles budding off the ER.
Recent studies have also highlighted the existence of ER sub-compartments with specialized functions. nih.govnih.gov It is conceivable that EUG1 may be localized to specific sub-domains of the ER where protein folding and quality control are concentrated. However, detailed research into the specific sub-compartmental localization of EUG1 is still an emerging area. The dynamic nature of the ER and its response to cellular stress, such as the unfolded protein response, can also influence the localization and trafficking of resident proteins like EUG1. biorxiv.org
Table 2: Potential Mechanisms for EUG1 ER Retention
| Mechanism | Description | Relevance to EUG1 |
| HDEL/KDEL Retrieval | A C-terminal signal sequence is recognized by a receptor in the Golgi, leading to retrograde transport to the ER. | While a common mechanism, the presence and functionality of such a signal on EUG1 require specific investigation. |
| Complex Formation | Interaction with other ER-resident proteins or unfolded substrates creates large complexes that are excluded from transport vesicles. | EUG1's function involves interacting with nascent polypeptides, making this a plausible retention mechanism. nih.govtandfonline.com |
| Sub-compartmental Sequestration | Localization to specific ER domains that are not active sites of vesicle budding. | The ER is not homogenous; specialized regions may retain certain proteins. nih.govnih.gov |
Biochemical Functions and Enzymatic Activities of Eug1 Protein
Protein Disulfide Isomerase Activity
Protein Disulfide Isomerase (PDI) activity involves the catalysis of disulfide bond formation, breakage, and rearrangement to help newly synthesized proteins achieve their correct three-dimensional structure. wikipedia.org The EUG1 protein exhibits this isomerase, or "shuffling," activity, which is crucial for correcting non-native disulfide bonds formed during protein folding. rupress.orgnih.gov
However, the wild-type this compound possesses active site motifs of CLHS and CIHS, which differ from the typical CXXC motif found in the primary yeast PDI (Pdi1p). rupress.orgnih.gov This structural difference renders EUG1 incapable of forming the internal disulfide bond required for the net oxidation of substrates. rupress.org Consequently, its primary role in disulfide isomerization is to rearrange existing disulfide bonds rather than introduce new ones. rupress.org Studies have shown that the in vitro isomerase activity of wild-type Eug1p is relatively low. nih.gov However, when its CXXS motifs are experimentally mutated to the CXXC motifs characteristic of Pdi1p, the resulting variant becomes a significantly more efficient catalyst for folding, underscoring the critical role of the active site sequence in its enzymatic function. rupress.orgnih.gov
Protein-Disulfide Reductase Activity (Glutathione-Dependent)
Protein-disulfide reductase activity is the catalysis of the reduction of disulfide bonds in a protein, using a reductant. yeastgenome.org For PDI family members in the ER, this function is often dependent on the glutathione (B108866) redox buffer, which is composed of reduced glutathione (GSH) and oxidized glutathione (GSSG). nih.govmdpi.com The this compound can function as a protein-disulfide reductase, breaking incorrect disulfide bonds in misfolded proteins.
Unfolded Protein Binding Activity
A crucial function of many enzymes involved in protein folding is their ability to act as molecular chaperones by binding to unfolded or misfolded proteins. wikipedia.orgyeastgenome.org This binding prevents the aggregation of folding intermediates, which can form toxic species. nih.gov The this compound, as a homolog of PDI, is understood to possess this unfolded protein binding activity. nih.govyeastgenome.org
By sequestering unfolded polypeptides, EUG1 helps maintain them in a folding-competent state. nih.gov This chaperone-like function is independent of its enzymatic activity but is essential for its role in the ER. The expression of EUG1 is significantly increased when unfolded or unglycosylated proteins accumulate in the ER, a condition known as ER stress. nih.gov This upregulation suggests its importance in managing the load of non-native proteins and contributing to cellular proteostasis.
Catalytic Mechanism and Redox State Dynamics
The catalytic mechanism and redox state of EUG1 are fundamentally dictated by the CXXS sequence in its two thioredoxin-like active sites. rupress.org Unlike the CXXC motif in Pdi1p, which can exist in either a reduced dithiol or an oxidized disulfide state, the CXXS motif of EUG1 cannot form a stable intramolecular disulfide bond. rupress.org This structural constraint makes EUG1 an inefficient catalyst for net protein oxidation.
The primary catalytic cycle for oxidative folding in the ER involves the enzyme Ero1p, which generates oxidizing equivalents and transfers them to PDI. oulu.finih.gov PDI, with its CXXC active site, can then directly oxidize substrate proteins. EUG1, lacking the ability to be efficiently oxidized by this pathway, functions primarily as an isomerase and a reductase. rupress.org
The redox state of EUG1 is therefore highly dependent on the glutathione redox buffer ([GSH]/[GSSG] ratio) within the ER. rupress.orgnih.gov In its role as a reductase or isomerase, the active site cysteines of EUG1 must be in a reduced, dithiol state. This state is maintained by reacting with GSH. mdpi.com The catalytic cycle for isomerization involves the reduced EUG1 attacking a non-native disulfide bond on a substrate, forming a transient mixed disulfide between EUG1 and the substrate. This disulfide is then resolved, resulting in a new disulfide arrangement on the substrate, thereby "shuffling" the bonds. This mechanism allows EUG1 to correct misfolded proteins without participating in the primary oxidative pathway. rupress.org
Interactive Data Tables
Table 1: Comparison of EUG1 and PDI1 Proteins in S. cerevisiae
| Feature | This compound | PDI1 Protein |
|---|---|---|
| Gene Essentiality | Non-essential | Essential |
| Primary Function | Disulfide Isomerization (Shuffling), Reductase | Oxidation, Isomerization, Reduction |
| Active Site Motif | CXXS (e.g., CLHS, CIHS) | CXXC (e.g., CGHC) |
| Oxidative Capacity | Low; cannot form stable active site disulfide | High; cycles between dithiol and disulfide states |
| Role in Ero1p Pathway | Not a primary substrate for oxidation | Primary substrate for oxidation |
| Expression | Upregulated by ER stress | Constitutively expressed |
Table 2: Components of the Catalytic Activities of EUG1
| Activity | Key Components & Mechanism |
|---|---|
| Protein Disulfide Isomerase | Reduced CXXS active site attacks non-native disulfide bonds in substrates, leading to bond rearrangement. |
| Protein-Disulfide Reductase | Utilizes reduced glutathione (GSH) to maintain its active site in a dithiol state, which then reduces substrate disulfides. |
| Unfolded Protein Binding | Binds to exposed hydrophobic regions of unfolded polypeptides, acting as a molecular chaperone to prevent aggregation. |
Molecular Mechanisms of Eug1 Action
Chaperone-like Functions in Nascent Polypeptide Interaction and Maturation
Beyond its enzymatic role in disulfide exchange, EUG1 is also implicated in chaperone-like activities, particularly in interacting with nascent polypeptides as they enter the ER lumen. Studies suggest that EUG1, similar to PDI1, is likely involved in associating with newly synthesized proteins. nih.govthebiogrid.org Molecular chaperones play a vital role in assisting the folding of nascent polypeptide chains, preventing aggregation, and ensuring they attain their correct three-dimensional structure. nih.govscnu.edu.cncore.ac.uk While the precise mechanisms of EUG1's chaperone activity on nascent chains are still being elucidated, its presence in the ER lumen and homology to PDI1, which is known to interact with nascent polypeptides, supports this function. This interaction may help to protect nascent proteins from misfolding or aggregation in the crowded ER environment, guiding them towards productive folding pathways.
Interplay with Endoplasmic Reticulum Oxidoreductin 1 (Ero1) in ER Redox Homeostasis
Endoplasmic Reticulum Oxidoreductin 1 (Ero1) is the primary enzyme responsible for generating disulfide bonds de novo in the ER, utilizing molecular oxygen as the terminal electron acceptor. nih.govebi.ac.ukcellular-protein-chemistry.nluniprot.org Ero1 directly oxidizes PDI1, which then transfers the oxidizing equivalents to folding protein substrates. nih.govresearchgate.netebi.ac.uk This interplay between Ero1 and PDI1 is central to maintaining ER redox homeostasis. ebi.ac.uknih.gov While PDI1 is the main partner for Ero1 in this pathway, the interaction between Ero1 and other PDI homologues like EUG1 appears to be less efficient or different. nih.govresearchgate.net This suggests that while EUG1 participates in oxidative folding, its direct interaction with Ero1 for reoxidation might be limited compared to PDI1, or it may be reoxidized through alternative pathways or by other oxidized PDIs. The regulation of Ero1 activity is also influenced by the redox state of PDIs, highlighting the interconnectedness of these proteins in maintaining the ER redox balance necessary for proper protein folding. ebi.ac.uknih.gov
Functional Distinction and Redundancy with PDI1
PDI1 is an essential gene in Saccharomyces cerevisiae, underscoring its critical role in protein folding. nih.govnih.govscispace.com EUG1, however, is a non-essential gene. nih.govnih.govscispace.com Despite this, overexpression of EUG1 can suppress the lethality caused by a deletion of the pdi1 gene, indicating a degree of functional redundancy. nih.govnih.govscispace.com However, this complementation is often not complete and can be dependent on the presence of other PDI homologues like MPD1 and MPD2. nih.govscispace.com This highlights functional distinctions between EUG1 and PDI1.
One key difference lies in their active site motifs. PDI1 contains the canonical CXXC motif in its thioredoxin-like domains, which is crucial for its oxidoreductase activity and ability to carry oxidizing equivalents. scispace.comdntb.gov.ua In contrast, EUG1 possesses CXXS active site motifs, meaning it lacks one of the cysteine residues typically involved in disulfide exchange in canonical PDIs. scispace.comdntb.gov.uaresearchgate.net This structural difference impacts EUG1's ability to directly catalyze disulfide bond formation de novo or efficiently carry oxidizing equivalents compared to PDI1. The requirement for endogenous homologues with CXXC motifs for EUG1 to suppress a pdi1 deletion further emphasizes that EUG1 cannot fully substitute for the oxidative function of PDI1. scispace.comdntb.gov.ua
Experimental data illustrates these functional differences. For example, studies investigating the ability of PDI homologues to restore viability to pdi1-deleted strains have shown varying degrees of complementation depending on the presence of other homologues. nih.govscispace.com
| Yeast Strain Genotype (Deletion) | Overexpressed Gene | Viability (Complementation of pdi1 deletion) |
| pdi1Δ | EUG1 | Partial (Dependent on MPD1 and MPD2) nih.govscispace.com |
| pdi1Δ mpd1Δ mpd2Δ | EUG1 | No nih.govscispace.com |
| pdi1Δ | PDI1 | Yes nih.govscispace.com |
Note: This table is a simplified representation based on research findings indicating conditional complementation by EUG1.
These findings demonstrate that while EUG1 shares some overlapping functions with PDI1, particularly in disulfide isomerization and potentially chaperone activity, it lacks the full oxidative power of PDI1 due to differences in its catalytic sites. The redundancy is therefore partial and context-dependent.
Compound/Protein Names and PubChem CIDs
| Name | Role | PubChem CID |
| EUG1 protein | Protein disulfide isomerase homologue in S. cerevisiae | Not Applicable |
| PDI1 | Essential protein disulfide isomerase in S. cerevisiae | Not Applicable |
| Endoplasmic Reticulum Oxidoreductin 1 (Ero1) | Enzyme catalyzing de novo disulfide bond formation in the ER | Not Applicable* |
Note: PubChem primarily assigns CIDs to chemical substances. While proteins are biological molecules, a direct PubChem CID for the entire protein entity in the same way as for small chemical compounds is not typically assigned. Information about proteins in PubChem is often related to their sequences, associated bioactivities with small molecules, or related compounds like inhibitors.
Eug1 Protein in Endoplasmic Reticulum Quality Control Erqc
Contribution to Protein Folding Fidelity and Quality Surveillance
A fundamental aspect of ERQC is ensuring that proteins achieve their correct three-dimensional structure, including the formation of native disulfide bonds. EUG1 contributes to this process through its protein disulfide isomerase and protein-disulfide reductase activities. wikipedia.orgfishersci.nlciteab.com These enzymatic functions are critical for catalyzing the formation, reduction, and rearrangement of disulfide bonds in nascent and folding polypeptides. EUG1 is thought to interact directly with nascent polypeptides within the ER lumen, assisting their folding process. wikipedia.orgciteab.comfishersci.nlfishersci.caciteab.com
Research indicates that EUG1 shares functional overlap with PDI1, another prominent protein disulfide isomerase in yeast. citeab.comfishersci.ca Studies involving the deletion or overexpression of EUG1 and PDI1 have revealed their related roles in protein folding. Overexpression of EUG1 can, to some extent, compensate for the absence of functional PDI1, allowing yeast cells to survive. citeab.comfishersci.ca However, this complementation is often incomplete, and certain phenotypes associated with PDI1 depletion, such as defects in the folding rate of specific proteins like procarboxypeptidase Y (proCPY), are only partially relieved by EUG1 overexpression. citeab.comfishersci.ca This suggests that while their functions are related, there are distinct aspects to their roles in maintaining protein folding fidelity.
EUG1's ability to bind unfolded proteins further underscores its role in quality surveillance within the ER. wikipedia.orgfishersci.nlciteab.com By interacting with non-native protein conformers, EUG1 can potentially prevent their aggregation and facilitate their proper folding or retention within the ER for further processing by other quality control mechanisms.
Detailed research findings highlight the importance of the active sites within PDI family members, including EUG1, for their enzymatic activity and ability to support protein folding. Mutations in these active sites can impact their function and their capacity to complement the loss of other PDIs.
| Functional Activity | Source (GO Annotation) |
| Protein disulfide isomerase activity | SGD, IMP, IDA, ISS, IGI wikipedia.orgfishersci.nlciteab.com |
| Protein-disulfide reductase (glutathione) activity | IDA wikipedia.orgfishersci.nlciteab.com |
| Protein-disulfide reductase activity | IGI, ISS, IDA wikipedia.orgfishersci.nlciteab.com |
| Unfolded protein binding | IDA wikipedia.orgfishersci.nlciteab.com |
Participation in the Unfolded Protein Response (UPR) Pathway Activation and Modulation
The accumulation of unfolded or misfolded proteins in the ER lumen triggers a crucial signaling pathway known as the Unfolded Protein Response (UPR). The UPR is a conserved cellular stress response aimed at restoring ER homeostasis by increasing the protein folding capacity of the ER, reducing the protein load, and promoting the degradation of terminally misfolded proteins.
EUG1 plays a role in the UPR, primarily as a target gene whose expression is significantly upregulated in response to ER stress. citeab.com When misfolded or unglycosylated proteins accumulate in the ER, the cell activates the UPR signaling cascade, which leads to increased transcription of genes encoding ER chaperones, folding enzymes, and other components of the ERQC machinery, including EUG1. citeab.com This increased production of EUG1 protein contributes to the cell's effort to enhance its protein folding environment and handle the elevated levels of misfolded proteins.
Intersections with ER-Associated Degradation (ERAD) Systems
Proteins that fail to fold correctly despite the efforts of chaperones and folding enzymes, including those influenced by EUG1, are ultimately targeted for degradation through the ER-Associated Degradation (ERAD) pathway. ERAD is a critical mechanism that involves the recognition of misfolded proteins in the ER, their retrotranslocation back to the cytosol, ubiquitination, and subsequent degradation by the proteasome.
ERQC components, such as chaperones and thiol oxidoreductases like EUG1, are involved in the initial steps of recognizing and retaining misfolded proteins within the ER, thereby preventing their premature export. This retention is a prerequisite for their eventual targeting to the ERAD machinery.
While EUG1 is functionally related to PDIs, some studies suggest that EUG1 itself may not be strictly required for the ERAD of certain substrates. nih.gov Research examining ERAD in yeast strains with deletions in various PDI genes, including EUG1, did not consistently show significant effects on ER-associated protein degradation in those specific contexts. This might imply that EUG1's primary contribution to ERQC lies more directly in its protein folding and quality surveillance activities rather than being a direct component of the ERAD targeting or retrotranslocation machinery. However, its role in promoting proper folding and preventing the accumulation of misfolded proteins indirectly impacts the ERAD pathway by reducing the load of proteins that need to be degraded. The precise extent and nature of EUG1's intersection with ERAD systems remain areas of ongoing research, potentially involving indirect effects through its influence on protein folding status and ER homeostasis.
Protein Protein Interactions of Eug1
Identification of Interacting Partners
EUG1 has been shown to interact with a diverse set of proteins in the ER. Experimental approaches, such as affinity capture coupled with mass spectrometry and cross-linking followed by immunoprecipitation and MS/MS, have been instrumental in identifying these partners. thebiogrid.orgthebiogrid.orgnih.gov Studies utilizing thiol-reactive cross-linkers have revealed that EUG1 forms complexes with other PDIs, proteins involved in cell wall biosynthesis and maintenance, vacuolar hydrolases, and numerous ER proteostasis factors. nih.gov
Key interacting partners of EUG1 identified through these methods include:
Other Protein Disulfide Isomerases: EUG1 interacts with other members of the yeast PDI family, such as Pdi1, Mpd1, and Mpd2. nih.gov
ER Chaperones and Folding Factors: Interactions have been observed with chaperones like Kar2 (BiP) and Lhs1, as well as the peptidyl-prolyl cis-trans isomerase Cpr5. nih.gov
ER-Associated Degradation (ERAD) Components: Proteins involved in ERAD, such as Yos9 and Mnl1/Htm1, have been identified as interacting partners. nih.gov
Other Proteins: Other identified interacting proteins include Eps1, Ero1, Ktr4, and Tos1, among others involved in various cellular processes including cell wall organization and biosynthesis, and protein glycosylation. thebiogrid.orgthebiogrid.orgnih.govstring-db.orgthebiogrid.orgthebiogrid.org
A study employing a small thiol-reactive cross-linker, divinyl sulfone (DVSF), followed by immunoprecipitation and mass spectrometry, identified 55 proteins associated with Eug1. nih.gov This approach allowed for the capture of both stable and transient interactions occurring in the cellular environment. nih.gov
The following table summarizes some of the identified interacting partners of EUG1:
| Interacting Partner | Experimental Method(s) | Biological Process Association | Source |
| Pdi1 | Affinity Capture-MS, Cross-linking/IP/MS/MS | Protein Folding, Protein Quality Control | nih.gov |
| Eps1 | Genetic Interaction, Co-localization | ER Quality Control, Protein Folding | umich.eduembopress.org |
| SIL1 | Interaction Summary (BioGRID) | Protein Folding (Nucleotide exchange factor for Kar2) | thebiogrid.org |
| CPR5 | Affinity Capture-MS, Cross-linking/IP/MS/MS | Protein Folding (Peptidyl-prolyl isomerase) | thebiogrid.orgnih.gov |
| KTR4 | Interaction Summary (BioGRID), Proteomics | Cell Wall Organization & Biosynthesis, Protein Glycosylation | thebiogrid.orgnih.gov |
| TOS1 | Interaction Summary (BioGRID), Proteomics | Other/Unknown (associated with cell wall/vacuole) | nih.govthebiogrid.org |
| MPD1 | Affinity Capture-MS, Cross-linking/IP/MS/MS | Protein Folding | nih.gov |
| MPD2 | Affinity Capture-MS, Cross-linking/IP/MS/MS | Protein Folding | nih.gov |
| Ero1 | Cross-linking/IP/MS/MS | ER Disulfide Oxidation | nih.gov |
| Kar2 | Cross-linking/IP/MS/MS | Protein Folding (Hsp70 chaperone) | nih.gov |
| Lhs1 | Cross-linking/IP/MS/MS | Protein Folding, Nucleotide exchange factor for Kar2 | nih.gov |
| Yos9 | Cross-linking/IP/MS/MS | ERAD | nih.gov |
| Mnl1/Htm1 | Cross-linking/IP/MS/MS | ERAD | nih.gov |
| Prc1 | Cross-linking/IP/MS/MS | Protein Catabolism (Vacuolar hydrolase) | nih.gov |
Functional Implications of Specific EUG1-Interacting Protein Complexes
The interactions of EUG1 with its partners have significant functional implications, particularly in the context of ER protein folding and quality control. While Pdi1 is the essential PDI in yeast, EUG1 can functionally complement a pdi1 deletion when overexpressed, indicating an overlap in their roles. nih.govnih.govscispace.comrupress.orgnih.gov This complementation is often dependent on the presence of other PDI homologs like Mpd1 and Mpd2, suggesting cooperative functions within the PDI family. scispace.comrupress.org
Interactions with chaperones such as Kar2 and Lhs1 underscore EUG1's involvement in the broader protein folding machinery of the ER. nih.gov Cpr5, a peptidyl-prolyl cis-trans isomerase, also interacts with EUG1, suggesting a coordinated effort in assisting proteins to achieve their correct conformation. thebiogrid.orgnih.gov
The association of EUG1 with ERAD components like Yos9 and Mnl1/Htm1 indicates a role in the identification and targeting of misfolded proteins for degradation. nih.gov Disruptions in ERAD can lead to the accumulation of aberrant proteins and trigger ER stress. nih.gov
Furthermore, the interaction with Eps1, another PDI family member, has been implicated in ER quality control, particularly in the handling of misfolded membrane proteins. umich.eduembopress.org Overexpression of EUG1 can partially compensate for the absence of Eps1 function in certain contexts. umich.edu
Network Analysis of EUG1 Interactome
Network analysis provides a systems-level view of protein interactions, placing EUG1 within the context of the larger cellular protein interaction network, or interactome. ebi.ac.ukebi.ac.ukgithub.io Databases like STRING integrate various sources of interaction evidence, including experimental data, text mining, and co-expression, to build comprehensive interaction networks. string-db.orggithub.io
Analysis of the EUG1 interactome reveals its connections to core ER functions, particularly protein folding, chaperone-mediated protein folding, and the response to ER stress. string-db.org While EUG1 interacts with a considerable number of proteins, studies have noted that the essential Pdi1 often shows a broader range of interaction partners compared to EUG1, which aligns with Pdi1's critical role in yeast viability. nih.gov
Network analysis can help in understanding the functional modules or complexes that EUG1 participates in and can suggest potential novel roles or pathways involving EUG1 based on its connections to proteins of known function. ebi.ac.uk Proteomic studies aimed at identifying EUG1 interaction partners contribute valuable data for constructing and refining these protein interaction networks. nih.govscispace.com
Post Translational Modifications Ptms of Eug1 Protein
O-linked Mannosylation and its Potential Impact
One of the putative post-translational modifications identified for EUG1 protein is O-linked mannosylation. The UniProt entry for Saccharomyces cerevisiae EUG1 (P32474) suggests the presence of O-linked mannose residues. uniprot.org O-mannosylation is a type of protein glycosylation initiated in the ER by protein O-mannosyltransferases (PMTs). mdpi.comnih.gov This modification is highly conserved among eukaryotes and is known to be crucial for viability in yeast. mdpi.com
While specific detailed research findings on the direct impact of O-linked mannosylation on EUG1 are not extensively available in the provided information, studies on other proteins, particularly in fungi and yeast, offer insights into the potential consequences of this modification. O-linked mannosylation commonly occurs in intrinsically disordered regions of proteins and can significantly impact protein properties. rsc.org Potential impacts include enhanced protein stability, altered localization, and modulation of protein function. mdpi.com Furthermore, O-mannosylation has been shown to increase resistance to proteolysis, a mechanism suggested to be driven by the structural influence of mannose on the protein backbone. rsc.org
In the context of yeast, impaired O-mannosylation can lead to various cellular defects, particularly affecting cell wall synthesis and structure, as well as impacting ER homeostasis. mdpi.com Given EUG1's location in the ER and its functional relationship to protein disulfide isomerase activity, O-linked mannosylation could potentially influence its folding, stability within the ER environment, interaction with client proteins requiring disulfide bond formation or rearrangement, or its potential regulatory roles.
Other Putative Modifications and their Regulatory Roles
Beyond O-linked mannosylation, EUG1 is indicated to undergo other post-translational modifications. Databases like BioGRID list a specific number of PTM sites for EUG1 (YDR518W), indicating that additional modifications occur, although the precise types of these modifications are not detailed in the available summaries. thebiogrid.orgthebiogrid.org
General types of protein PTMs include phosphorylation, ubiquitination, acetylation, methylation, and lipidation, among others. thermofisher.comnews-medical.net These modifications can occur on various amino acid residues and are often mediated by specific enzymes. thermofisher.comnews-medical.net PTMs play critical regulatory roles in nearly all aspects of cell biology. thermofisher.com They can influence protein folding, conformation, intracellular trafficking, stability, activity, and interactions with other proteins, nucleic acids, lipids, and cofactors. thermofisher.comnews-medical.netnih.govnih.gov
For an ER-resident protein disulfide-isomerase like EUG1, other potential PTMs could conceivably regulate its catalytic activity, its association with the ER quality control machinery, its interaction with nascent polypeptides, or its stability and turnover. While the specific nature and regulatory consequences of these other putative modifications on EUG1 require further detailed investigation, their presence suggests complex layers of regulation governing this compound function within the cell.
The table below summarizes the suggested post-translational modifications for this compound based on the available information:
| Modification Type | Location/Evidence | Potential Impact (General) | Source |
| O-linked Mannosylation | Suggested in UniProt annotation (Yeast EUG1 P32474) | Protein stability, localization, function, resistance to proteolysis, ER homeostasis. uniprot.orgmdpi.comrsc.org | uniprot.org |
| Other Putative PTMs | BioGRID lists 2 PTM sites (Yeast EUG1 YDR518W) | Regulation of protein activity, folding, interactions, stability, localization. thermofisher.comnews-medical.netthebiogrid.orgthebiogrid.org | thebiogrid.orgthebiogrid.org |
Biological Significance and Physiological Roles of Eug1
Role in Cellular Homeostasis and Stress Adaptation
Cellular homeostasis, particularly within the ER, is vital for proper protein folding and function. The accumulation of unfolded or misfolded proteins in the ER lumen leads to a state known as ER stress, which triggers the unfolded protein response (UPR). mdpi.com The UPR is an adaptive program aimed at restoring ER homeostasis by increasing the capacity for protein folding and degradation. mdpi.com
Research has shown that EUG1 is a target of the unfolded protein response signaling pathway, and its mRNA and protein levels are dramatically increased in response to the accumulation of native or un glycosylated proteins in the ER. nih.govsenescence.infonih.gov This induction suggests a role for EUG1 in the cellular response to ER stress, contributing to the cell's ability to cope with an increased load of unfolded proteins. nih.govnih.gov
Furthermore, studies investigating the deletion of eug1 have indicated a potential link to aging and stress resistance. Deletion of eug1 has been observed to increase replicative lifespan in S. cerevisiae. senescence.info This lifespan extension conferred by endoplasmic reticulum secretory pathway deficiency requires the induction of the unfolded protein response, highlighting the interplay between EUG1, ER stress, and cellular longevity. senescence.info
While EUG1 possesses disulfide isomerase activity, its native activity is reported to be very low compared to Pdi1p. uniprot.org Eug1p contains two thioredoxin-like domains with CXXS active site motifs, in contrast to the CXXC motifs typically found in more catalytically active PDIs like Pdi1p. rupress.orgscispace.comresearchgate.net The presence of endogenous homologs with a CXXC motif is required for the suppression of a pdi1 deletion by EUG1, underlining the essentiality of protein disulfide isomerase-catalyzed oxidation for viability when PDI1 is absent. scispace.com
Contribution to Protein Secretion Pathways
The ER is the primary site for the synthesis, folding, and modification of proteins destined for secretion or insertion into membranes. nih.govresearchgate.net Protein disulfide isomerases, including EUG1, play a crucial role in the folding process by catalyzing disulfide bond formation, which is essential for the structural integrity and function of many secreted proteins. uniprot.orgnih.gov
Although EUG1's disulfide isomerase activity is low, it is likely involved in interacting with nascent polypeptides within the ER lumen. uniprot.orgnih.gov Overexpression of EUG1 has been shown to allow yeast cells to grow in the absence of the essential PDI1 protein, although this rescue is often partial and may depend on the presence of other PDI homologs like MPD1 and MPD2. nih.govrupress.org This indicates that EUG1 can, to some extent, contribute to the essential functions of Pdi1p in protein folding and maturation within the secretory pathway. nih.govrupress.org
Studies examining the folding rate of specific secretory proteins, such as procarboxypeptidase Y (proCPY), have shown that overexpression of EUG1 does not fully complement a pdi1 deletion, resulting in a reduced folding rate of proCPY. rupress.orgscispace.com This suggests that while EUG1 can participate in protein folding, its efficiency or substrate specificity may differ from that of Pdi1p. rupress.orgscispace.com
The involvement of EUG1 in protein secretion pathways is further supported by its localization to the ER lumen, the compartment where secretory proteins undergo folding and modification before being transported to the Golgi apparatus and beyond. uniprot.orgnih.govyeastgenome.orgresearchgate.net Along with other chaperones and folding enzymes in the ER, EUG1 contributes to the complex machinery that ensures the proper folding and quality control of proteins entering the secretory pathway. researchgate.net
Key Research Findings Related to EUG1 Function
| Research Area | Key Observation | Source |
| ER Stress Response | EUG1 mRNA and protein levels increase in response to accumulated unfolded/unglycosylated proteins in the ER. nih.govnih.gov | nih.govnih.gov |
| Longevity | Deletion of eug1 increases replicative lifespan in S. cerevisiae. senescence.info | senescence.info |
| Complementation of pdi1 | Overexpression of EUG1 can partially rescue the lethality of a pdi1 deletion. nih.govrupress.org | nih.govrupress.org |
| Protein Folding Rate | Overexpression of EUG1 in a pdi1 deletion background results in a reduced proCPY folding rate. rupress.orgscispace.com | rupress.orgscispace.com |
| Disulfide Isomerase Activity | EUG1 has low native disulfide isomerase activity and contains CXXS active site motifs. uniprot.orgrupress.orgresearchgate.net | uniprot.orgrupress.orgresearchgate.net |
Methodologies and Approaches for Eug1 Protein Research
Genetic Manipulation Techniques (e.g., Gene Deletion, Overexpression, Mutagenesis)
Genetic manipulation serves as a cornerstone for understanding the in vivo roles of EUG1p. These techniques allow researchers to probe the consequences of the protein's absence, abundance, or alteration, thereby revealing its physiological functions.
Gene Deletion: The targeted removal of the EUG1 gene from the yeast genome is a fundamental approach to study its importance. Studies have shown that the deletion of EUG1 does not result in any discernible growth defects under various standard laboratory conditions nih.govnih.govtandfonline.com. This suggests that EUG1p is not essential for viability under normal circumstances, likely due to functional redundancy with other proteins. The paralog of EUG1, PDI1, is an essential gene, and its deletion is lethal. However, the inviability of a pdi1 null mutant can be rescued by the overexpression of EUG1 nih.gov.
Overexpression: Conversely, increasing the cellular levels of EUG1p through overexpression studies has been instrumental in uncovering its relationship with other proteins. Overexpression of EUG1 can compensate for the loss of the essential PDI1 protein, indicating a functional overlap between the two nih.govnih.govtandfonline.com. This approach typically involves placing the EUG1 gene under the control of a strong, inducible promoter on a high-copy number plasmid, leading to significantly elevated protein production.
| Genetic Manipulation Technique | Purpose | Key Finding for EUG1p |
| Gene Deletion | To determine the necessity of the gene for cell viability and function. | EUG1 is not essential for yeast growth under standard conditions nih.govnih.govtandfonline.com. |
| Overexpression | To assess the effects of increased protein levels and uncover functional redundancies. | Overexpression of EUG1 can rescue the lethality of a PDI1 deletion nih.govnih.govtandfonline.comnih.gov. |
| Site-Directed Mutagenesis | To identify key amino acid residues and domains for protein function. | Can be used to investigate the importance of active site cysteines for catalytic activity. |
Biochemical Assays for Disulfide Isomerase and Reductase Activities
To quantitatively assess the enzymatic functions of EUG1p, a variety of in vitro biochemical assays are employed. These assays typically utilize purified recombinant EUG1p and model substrates to measure its catalytic efficiency in promoting disulfide bond formation, isomerization, and reduction.
Disulfide Isomerase Activity: The ability of EUG1p to catalyze the rearrangement of non-native disulfide bonds into their correct native configuration is a key aspect of its function. A classic assay for this activity involves the use of "scrambled" ribonuclease A (scRNase A), which contains incorrectly formed disulfide bonds and is enzymatically inactive. The addition of EUG1p facilitates the isomerization of these bonds, leading to the restoration of RNase A activity, which can be monitored spectrophotometrically wikipedia.orgnih.gov.
Disulfide Reductase Activity: EUG1p can also act as a reductase, breaking disulfide bonds. The insulin turbidity assay is a common method to measure this activity wikipedia.orgsigmaaldrich.com. In this assay, EUG1p reduces the disulfide bonds that link the A and B chains of insulin. The subsequent precipitation of the free B chain leads to an increase in turbidity, which can be measured over time at a wavelength of 650 nm sigmaaldrich.com.
| Biochemical Assay | Principle | Substrate | Detection Method |
| Disulfide Isomerase Assay | Catalyzes the rearrangement of non-native disulfide bonds to restore protein activity. | Scrambled Ribonuclease A (scRNase A) | Spectrophotometric measurement of RNase A activity wikipedia.orgnih.gov. |
| Disulfide Reductase Assay | Reduces disulfide bonds, leading to the separation of protein subunits. | Insulin | Spectrophotometric measurement of turbidity increase at 650 nm wikipedia.orgsigmaaldrich.com. |
In vitro Protein Folding and Refolding Studies
Understanding how EUG1p assists in the folding of other proteins can be investigated through in vitro folding and refolding studies. These experiments often involve denaturing a substrate protein and then observing the effect of EUG1p on its refolding pathway.
The process typically begins with the expression of a target protein, often in a heterologous system like E. coli. If the protein is expressed in an insoluble form within inclusion bodies, it must first be solubilized using strong denaturants such as urea or guanidine hydrochloride sigmaaldrich.combitesizebio.comnih.gov. The denatured protein is then diluted into a refolding buffer, which may contain a redox system (e.g., a mixture of reduced and oxidized glutathione) to facilitate disulfide bond formation bitesizebio.combiotechrep.ir. The influence of EUG1p on the rate and yield of correctly folded protein can then be assessed by various analytical techniques, such as circular dichroism spectroscopy to monitor changes in secondary structure, or by activity assays for the refolded protein nih.govudel.edu.
Advanced Protein-Protein Interaction Mapping (e.g., Affinity Capture-Mass Spectrometry, BioGRID Analysis)
Identifying the interaction partners of EUG1p is crucial for understanding its cellular networks and functions. Advanced techniques are used to map these physical and genetic interactions.
Affinity Capture-Mass Spectrometry (AP-MS): This powerful technique allows for the identification of proteins that physically associate with EUG1p in vivo. A tagged version of EUG1p (e.g., with a His-tag or a TAP-tag) is expressed in yeast cells. The cells are then lysed, and the tagged EUG1p, along with its binding partners, is selectively purified from the lysate using affinity chromatography. The purified protein complexes are then separated by gel electrophoresis, and the individual proteins are identified by mass spectrometry yeastgenome.org.
BioGRID Analysis: The Biological General Repository for Interaction Datasets (BioGRID) is a comprehensive public database that curates and archives protein and genetic interaction data from published literature napier.ac.uknih.govresearchgate.netnih.gov. A search of the BioGRID database for EUG1p reveals a network of physical and genetic interactors, providing valuable insights into its cellular context and potential functional relationships.
| Interacting Protein | Interaction Type | Experimental Evidence |
| PDI1 | Physical | Affinity Capture-MS |
| ERO1 | Physical | Affinity Capture-MS |
| KAR2 | Physical | Affinity Capture-MS |
| JEM1 | Genetic | Synthetic Lethality |
| SCJ1 | Genetic | Synthetic Lethality |
| (Data is illustrative and based on typical results from BioGRID for PDI family proteins) |
Transcriptomic and Proteomic Analyses for Gene and Protein Expression Quantification
To understand how the expression of EUG1 and the abundance of the EUG1 protein are regulated, researchers employ transcriptomic and proteomic approaches.
Transcriptomic Analysis: This involves the large-scale study of gene expression at the mRNA level, often using techniques like RNA sequencing (RNA-seq) or microarray analysis nih.govnih.govyoutube.com. Studies have shown that the expression of EUG1 is significantly upregulated in response to the accumulation of unfolded proteins in the ER, a condition known as ER stress nih.govnih.govtandfonline.com. This indicates that EUG1p is part of the unfolded protein response (UPR). The Saccharomyces Genome Database (SGD) provides access to a wealth of expression data for EUG1 under various experimental conditions yeastgenome.org.
Proteomic Analysis: This focuses on the global study of proteins, including their abundance, modifications, and interactions. Quantitative proteomic techniques, such as mass spectrometry-based approaches, can be used to measure the levels of EUG1p in the cell under different conditions yeastgenome.org. These studies can confirm whether the observed changes in mRNA levels from transcriptomic analyses translate to corresponding changes in protein abundance.
Subcellular Localization Studies using Fluorescence Microscopy
Determining the precise location of EUG1p within the cell is essential for understanding its function. Fluorescence microscopy is a key technique for visualizing the subcellular localization of proteins.
To visualize EUG1p, it is typically tagged with a fluorescent protein, such as Green Fluorescent Protein (GFP). The gene encoding the EUG1-GFP fusion protein is introduced into yeast cells, and the localization of the fluorescent signal is observed using a fluorescence microscope. These studies have confirmed that EUG1p resides in the endoplasmic reticulum, consistent with its role in protein folding and disulfide bond formation yeastgenome.org.
Techniques for ER Redox State Analysis
Given EUG1p's function as a protein disulfide isomerase, it is expected to play a role in maintaining the redox environment of the ER. The ER has a more oxidizing environment compared to the cytosol, which is necessary for disulfide bond formation.
The redox state of the ER can be monitored in living cells using genetically encoded fluorescent redox sensors, such as redox-sensitive GFP (roGFP) nih.govresearchgate.net. These sensors are targeted to the ER and their fluorescence properties change in response to the local redox potential. By expressing these sensors in yeast strains with altered EUG1p expression (e.g., deletion or overexpression mutants), researchers can investigate the contribution of EUG1p to ER redox homeostasis nih.govresearchgate.netresearchgate.net. Changes in the fluorescence of the ER-targeted roGFP can indicate whether the loss or overexpression of EUG1p leads to a more reducing or oxidizing ER environment, respectively nih.gov.
Comparative Biology and Evolutionary Aspects of Eug1 Protein
Homologs and Orthologs Across Diverse Eukaryotic Species
EUG1, first identified in the budding yeast Saccharomyces cerevisiae, is part of the large and evolutionarily ancient protein disulfide isomerase (PDI) family. Members of this family are found throughout eukaryotes, underscoring their essential role in protein maturation.
In S. cerevisiae, EUG1 has a well-characterized paralog, PDI1. These two proteins arose from a whole-genome duplication event in an ancestor of yeast and share functional similarities. While PDI1 is essential for viability under normal conditions, overexpression of EUG1 can compensate for the loss of PDI1 function, indicating a degree of functional redundancy.
Homologs of EUG1 are widespread across eukaryotic kingdoms, from single-celled organisms to complex multicellular life. The human genome, for instance, contains 21 members of the PDI family, some of which are considered orthologs of yeast EUG1. These proteins, while diverse in their specific functions and expression patterns, all share the characteristic thioredoxin-like domains that define the PDI family. The presence of multiple PDI family members in higher eukaryotes suggests a diversification of roles, with different homologs potentially specializing in particular substrates or cellular conditions.
The identification of orthologs in various model organisms allows for comparative studies to understand the core functions of EUG1 and its counterparts. Below is a table detailing some of the identified orthologs of S. cerevisiae EUG1 in a range of eukaryotic species. The conservation of these proteins across such a vast evolutionary distance speaks to their indispensable role in cellular protein quality control.
| Species Name | Common Name | Ortholog/Homolog Gene Symbol | Protein Name |
| Saccharomyces cerevisiae | Budding Yeast | EUG1 | Protein disulfide-isomerase EUG1 |
| Homo sapiens | Human | PDIA4 (ERP72) | Protein disulfide-isomerase A4 |
| Mus musculus | Mouse | Pdia4 | Protein disulfide-isomerase A4 |
| Drosophila melanogaster | Fruit Fly | Pdi | Protein disulfide isomerase |
| Caenorhabditis elegans | Nematode | pdi-1 | Protein disulfide isomerase 1 |
| Arabidopsis thaliana | Thale Cress | PDIL1-1 | Protein disulfide isomerase-like 1-1 |
Evolutionary Conservation of PDI Family Functions and Domains
The protein disulfide isomerase (PDI) family is ancient, with its origins tracing back to a putative ancestral prokaryotic PDI that likely contained a single thioredoxin-like (TRX) domain. The evolution of this family in eukaryotes has been marked by gene and domain duplication events, leading to the diverse array of PDI proteins seen today . This expansion has allowed for the specialization of PDI family members to handle the complex proteome of eukaryotic cells.
The defining and most conserved feature of the PDI family is the presence of at least one thioredoxin-like (TRX) domain [2, 9]. This structural motif, characterized by a specific three-dimensional fold, is the functional heart of these proteins. The TRX domains can be broadly categorized into two types: catalytically active ('a' type) and inactive ('b' type).
The catalytically active 'a' domains are responsible for the enzymatic functions of PDI proteins, which include the formation, reduction, and isomerization of disulfide bonds in substrate proteins. These reactions are crucial for the correct folding and stability of many secreted and membrane-bound proteins. The active site of these domains almost universally contains a highly conserved Cys-X-X-Cys (CXXC) motif, where the two cysteine residues are directly involved in the thiol-disulfide exchange reactions . The amino acids represented by 'X-X' can vary and are thought to modulate the redox potential of the active site, thereby fine-tuning the specific enzymatic activity of the PDI protein. The canonical active site motif is often Cys-Gly-His-Cys .
The catalytically inactive 'b' type domains, while lacking the CXXC motif, play a crucial role in substrate binding and recognition . This interaction is essential for positioning the substrate correctly for the catalytic 'a' domains to act upon. The synergy between the catalytic and binding domains is a key aspect of PDI function .
Future Research Directions and Unanswered Questions
Elucidating the Full Spectrum of EUG1 Substrates and Client Proteins
A primary gap in our understanding of EUG1 is the lack of a comprehensive and specific list of its substrates and client proteins. It is generally accepted that EUG1, like its homolog PDI1, interacts with a broad range of nascent polypeptides entering the ER to facilitate their proper folding. nih.gov However, the precise spectrum of proteins that rely on EUG1 for their maturation remains largely uncharacterized.
Future research should focus on employing large-scale proteomic approaches to identify the direct interaction partners of EUG1. Techniques such as affinity purification coupled with mass spectrometry (AP-MS) could be utilized to isolate EUG1-containing protein complexes from yeast cells under various conditions, including ER stress. nih.gov This would provide a snapshot of the proteins physically associated with EUG1. Furthermore, the development of substrate-trapping mutants of EUG1 could enable the covalent capture of its transiently interacting client proteins, providing more direct evidence of its substrate repertoire. Identifying the full range of EUG1 substrates will be crucial in understanding its specific roles in cellular physiology and its potential functional redundancy or specialization compared to PDI1.
Deeper Mechanistic Understanding of EUG1 Catalytic Regulation
While the general mechanism of protein disulfide isomerases is understood to involve the thiol-disulfide exchange reactions catalyzed by their active site CXXC motifs, the specific regulation of EUG1's catalytic activity is an area ripe for investigation. mdpi.com The activity of PDIs can be modulated by the redox environment of the ER and by their interaction with other proteins, such as the ER oxidoreductin 1 (Ero1), which reoxidizes PDIs. nih.gov
Future studies should aim to dissect the catalytic cycle of EUG1 in detail. This would involve in vitro biochemical assays to determine the kinetic parameters of its reductase and isomerase activities using model substrates. researchgate.net Investigating how the redox state of the ER, particularly the ratio of reduced to oxidized glutathione (B108866), impacts EUG1's catalytic efficiency is also critical. Furthermore, exploring the post-translational modifications of EUG1, such as phosphorylation or ubiquitination, and how these modifications may regulate its activity or interactions with other proteins, could reveal novel layers of control. nih.gov Understanding the precise regulatory mechanisms governing EUG1's function will provide deeper insights into how the cell fine-tunes its protein folding capacity in response to changing conditions.
Exploration of EUG1 Roles Beyond Canonical ER Quality Control
Current knowledge predominantly links EUG1 to the canonical unfolded protein response (UPR) and the general maintenance of protein folding fidelity within the ER. nih.govnih.gov However, the intricate network of cellular processes suggests that EUG1 may have functions that extend beyond this primary role. For instance, there is increasing evidence linking ER stress and oxidative stress, and as a thiol-disulfide oxidoreductase, EUG1 is well-positioned to play a role in the cellular response to oxidative damage. researchgate.netresearchgate.net The Saccharomyces Genome Database (SGD) notes that mutations in EUG1 can lead to increased oxidative stress resistance. yeastgenome.org
Future investigations should explore these potential non-canonical roles of EUG1. This could involve examining the phenotype of EUG1 deletion or overexpression mutants under various stress conditions, not limited to ER stress but also including oxidative stress, nutrient deprivation, and exposure to toxins. Moreover, considering the involvement of some PDIs in ER-associated degradation (ERAD) by targeting terminally misfolded proteins for degradation, a potential role for EUG1 in this pathway warrants investigation. nih.govnih.gov Studies could assess whether EUG1 interacts with components of the ERAD machinery and if its absence affects the degradation of known ERAD substrates. Uncovering these broader functions would significantly expand our understanding of EUG1's contribution to cellular homeostasis.
Integrated Systems Biology Approaches for EUG1 Network Modeling
To fully appreciate the functional context of EUG1, it is essential to move beyond the study of the protein in isolation and instead analyze its interactions within the complex cellular network. Systems biology approaches, which integrate large-scale datasets, offer a powerful means to model the EUG1 interaction network. nih.govnih.gov Publicly available databases such as BioGRID and STRING provide preliminary data on the genetic and physical interactions of EUG1, but a more integrated and dynamic model is needed. thebiogrid.org
Future research should focus on constructing a comprehensive EUG1-centric interaction network by integrating data from proteomics, genomics, and transcriptomics. mdpi.com This network could then be computationally modeled to predict how perturbations, such as gene deletions or environmental stresses, would affect the flow of information through the network and ultimately impact cellular phenotype. researchgate.net Such models could generate testable hypotheses about novel functions of EUG1 and its role in coordinating different cellular processes. For example, network analysis could reveal unexpected connections between EUG1 and metabolic pathways or cell cycle control.
Development of Advanced Methodological Tools for EUG1 Characterization
Advancing our knowledge of EUG1 will also depend on the application and development of sophisticated methodological tools to probe its structure, dynamics, and function in living cells. researchgate.netresearchgate.net While traditional biochemical and genetic techniques have been invaluable, newer technologies can provide unprecedented spatial and temporal resolution.
For instance, advanced imaging techniques such as single-molecule Förster resonance energy transfer (smFRET) could be employed to study the conformational dynamics of EUG1 as it interacts with its substrates in real-time. preprints.org Cryo-electron microscopy (cryo-EM) could provide high-resolution structural information of EUG1 in complex with its client proteins or regulatory partners. researchgate.net Furthermore, the development of specific chemical probes or activity-based probes for EUG1 would enable the in situ monitoring of its catalytic activity within the ER. nih.gov The application of molecular dynamics simulations could also offer insights into the dynamic behavior of EUG1 and the molecular basis of its interactions. nih.gov Leveraging these advanced techniques will be instrumental in answering the remaining questions about the multifaceted roles of the EUG1 protein.
Interactive Data Table: EUG1 Research Directions
| Research Area | Key Unanswered Questions | Suggested Approaches |
| Substrate Identification | What is the full range of EUG1's native substrates and client proteins? | Affinity Purification-Mass Spectrometry (AP-MS), Substrate-Trapping Mutants |
| Catalytic Regulation | How is the enzymatic activity of EUG1 precisely controlled within the cell? | In vitro kinetic assays, Analysis of post-translational modifications |
| Beyond ERQC | Does EUG1 have significant roles in other cellular processes like oxidative stress response or ERAD? | Phenotypic analysis under diverse stress conditions, Interaction studies with ERAD components |
| Network Modeling | How does EUG1 function within the broader cellular protein interaction network? | Integrated systems biology modeling, Computational network analysis |
| Advanced Characterization | What are the dynamic and structural bases for EUG1's functions? | smFRET, Cryo-EM, Development of activity-based probes, Molecular dynamics simulations |
Q & A
Q. What structural features distinguish EUG1 from canonical protein disulfide isomerases (PDIs)?
EUG1 contains CXXS active site motifs instead of the CXXC motifs found in PDIs. This substitution reduces its oxidase activity but allows limited isomerase/chaperone functions under stress conditions. Structural analysis via comparative sequence alignment (e.g., UniProt) and mutagenesis studies (e.g., replacing CXXS with CXXC) can reveal functional implications .
Q. How is EUG1 expression regulated under endoplasmic reticulum (ER) stress?
EUG1 is induced by the unfolded protein response (UPR) via the Hac1 transcription factor. Chromatin immunoprecipitation (ChIP) assays show SWI/SNF complex enrichment at the EUG1 promoter during ER stress, facilitating transcriptional activation. Basal expression is maintained by SWI/SNF even in unstressed conditions .
Q. What experimental systems are optimal for studying EUG1 function?
Saccharomyces cerevisiae knockout strains (e.g., Δeug1) are widely used. Activity assays like oxidative refolding of reduced procarboxypeptidase Y or bovine pancreatic trypsin inhibitor (BPTI) can quantify catalytic efficiency. Anaerobic cultivation systems are critical for studying its role in disulfide bond formation during anaerobic protein folding .
Advanced Research Questions
Q. Why does wild-type EUG1 exhibit low catalytic activity compared to CXXC mutants?
The CXXS motif in EUG1 limits thiol-disulfide exchange efficiency. Site-directed mutagenesis (e.g., using uracil-containing templates for high-efficiency mutagenesis) to create CXXC variants restores activity to PDI-like levels. Kinetic assays measuring glutathione redox coupling or substrate turnover rates can quantify these differences .
Q. How does EUG1 interact with other PDIs in maintaining proteostasis?
Genetic interaction studies (e.g., synthetic lethality screens) reveal functional redundancy with PDI1 and MPD1. Co-immunoprecipitation (Co-IP) and fluorescence resonance energy transfer (FRET) assays in ER-stressed cells demonstrate physical and functional crosstalk, particularly under anaerobic conditions .
Q. What methodological challenges arise when interpreting transcriptomic data for EUG1?
EUG1 co-occurs with YOR012W in a bidirectional promoter, complicating knockout analyses. Strand-specific RNA-seq and phased CRISPR-Cas9 editing (targeting intergenic regions) are required to disentangle their regulatory overlap. Fitness assays under tunicamycin stress can validate gene-specific contributions .
Q. How do contradictory findings about EUG1’s essentiality arise across studies?
Strain-specific genetic backgrounds and growth conditions (e.g., aerobic vs. anaerobic) influence phenotype severity. Meta-analysis of gene deletion libraries (e.g., Saccharomyces Genome Deletion Project) combined with controlled chemostat experiments can resolve discrepancies .
Methodological Resources
- Activity Assays : Measure oxidative refolding of denatured substrates using stopped-flow kinetics .
- Mutagenesis : Use uracil-containing templates for >90% mutagenesis efficiency .
- Transcript Profiling : Leverage anaerobic bioreactors and RNA-seq to study EUG1 induction .
- Structural Analysis : Access EUG1’s glycosylation status via PNGase F treatment and SDS-PAGE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
